molecular formula C21H23NO2 B11065118 N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide

N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide

Cat. No.: B11065118
M. Wt: 321.4 g/mol
InChI Key: ASMGQENQFLEXTN-UHFFFAOYSA-N
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Description

N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide is an organic compound with the molecular formula C21H23NO2 It is known for its unique structure, which includes a cyclohexane ring attached to a phenylacetyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide typically involves the reaction of 2-phenylacetyl chloride with 2-aminophenylcyclohexanecarboxamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetyl derivatives.

Scientific Research Applications

N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide: Unique due to its specific structure and reactivity.

    N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxylate: Similar structure but different functional group.

    N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxylamide: Similar structure but different functional group.

Uniqueness

This compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H23NO2/c23-20(15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)22-21(24)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,22,24)

InChI Key

ASMGQENQFLEXTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3

Origin of Product

United States

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